molecular formula C15H19N3S B5516867 N-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

N-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B5516867
M. Wt: 273.4 g/mol
InChI Key: HDNZDLPNJANCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine, also known as CCT251545, is a small molecule inhibitor that has shown potential in treating various types of cancer. It was first synthesized in 2011 and has since been studied extensively for its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is synthesized through a variety of methods, showcasing its versatility in organic chemistry. One approach involves one-pot three-component condensation processes, leading to derivatives including thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin derivatives. These syntheses demonstrate the compound's ability to form complex structures, which were confirmed by X-ray analysis (Dyachenko et al., 2020). Additionally, nucleophilic substitution methods have been employed to generate enantiomeric derivatives, providing insights into the structural and enantiomeric purity of these compounds, which is crucial for their potential biological applications (Gao et al., 2015).

Biological Activities

Significant research has been dedicated to exploring the biological activities of derivatives of this compound. Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies have found that certain compounds exhibit promising antibacterial and antifungal properties, indicating potential for therapeutic applications (Mittal et al., 2011). Moreover, the synthesis of thienopyrimidine derivatives and their subsequent evaluation for antimicrobial, antiviral, and cytotoxic activities reveal a broad spectrum of biological efficacy, suggesting these compounds could be promising candidates for drug development (El-Sherbeny et al., 1995).

Antitumor Properties

The antitumor potential of enantiomeric 2-trifluoromethyl derivatives of this compound has been explored, with preliminary bioassays indicating that certain enantiomers exhibit higher antitumor activity against specific cancer cell lines compared to known antitumor agents. This highlights the compound's potential in cancer therapy research and the importance of stereochemistry in medicinal chemistry (Gao et al., 2015).

Future Directions

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for the study and application of this compound .

properties

IUPAC Name

N-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-2-5-10(6-3-1)18-14-13-11-7-4-8-12(11)19-15(13)17-9-16-14/h9-10H,1-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNZDLPNJANCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C4=C(CCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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